molecular formula C8H8N4O3S B1463034 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione CAS No. 1215906-72-1

1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1463034
CAS RN: 1215906-72-1
M. Wt: 240.24 g/mol
InChI Key: SMLVDZXBXJAGHJ-UHFFFAOYSA-N
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Description

“1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-amino-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 2-[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For example, FT-IR and NMR spectroscopy were used to analyze the structure of a similar compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the melting point, FT-IR, NMR, and LC–MS data of a similar compound were reported .

Scientific Research Applications

Antimicrobial Agents

Compounds with the 1,3,4-thiadiazole motif have been found to exhibit remarkable biological activities, including antimicrobial properties . They have been used in the synthesis of new series of antimicrobial agents .

Anticancer Agents

1,3,4-thiadiazole derivatives have shown potential as anticancer agents . They have been used in the development of new drugs with anticancer properties.

Antiepileptic Agents

1,3,4-thiadiazole derivatives have also been reported to have antiepileptic properties . They could be used in the development of new antiepileptic drugs.

Ligands for Metal Complexes

Derivatives of 1,3,4-thiadiazole have been employed as ligands for metal complexes . They could be used in the development of new metal complexes with potential applications in various fields.

Components of Azo Dyes

1,3,4-thiadiazole derivatives have been used as components of azo dyes . They could be used in the development of new azo dyes with improved properties.

Lubricant Additives

1,3,4-thiadiazole derivatives have been used as lubricant additives . They could be used in the development of new lubricants with improved performance.

Antidepressant and Anxiolytics

Some 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have shown potential as antidepressant and anxiolytics .

Antimycobacterial Agents

1,3,5-triazines, which are related to 1,3,4-thiadiazoles, have shown antimycobacterial properties . This suggests potential for the development of new antimycobacterial agents.

properties

IUPAC Name

1-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c13-5-1-3-12(7(14)9-5)4-2-6-10-11-8(16)15-6/h1,3H,2,4H2,(H,11,16)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLVDZXBXJAGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione
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1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione

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